molecular formula C14H19Cl2NO2 B5033686 4-(2,4-dichlorophenoxy)-N,N-diethylbutanamide

4-(2,4-dichlorophenoxy)-N,N-diethylbutanamide

Cat. No.: B5033686
M. Wt: 304.2 g/mol
InChI Key: DIOGSHAUIACCHQ-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)-N,N-diethylbutanamide is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a butanamide group attached to a dichlorophenoxy moiety. This compound is primarily used in agricultural settings as a herbicide to control broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N,N-diethylbutanamide typically involves the reaction of 2,4-dichlorophenol with butyric anhydride to form 2,4-dichlorophenoxybutyric acid. This intermediate is then reacted with diethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-N,N-diethylbutanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidation products include carboxylic acids and aldehydes.

    Reduction: Reduction leads to the formation of primary and secondary amines.

    Substitution: Substitution reactions yield various substituted phenoxy derivatives.

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-N,N-diethylbutanamide has several scientific research applications:

    Chemistry: Used as a model compound to study herbicide activity and degradation pathways.

    Biology: Investigated for its effects on plant physiology and cellular processes.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

    Industry: Utilized in the development of new herbicidal formulations and agricultural products.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N,N-diethylbutanamide involves its interaction with plant hormone pathways. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. It targets specific receptors and enzymes involved in cell elongation and division, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms.

    2-Methyl-4-chlorophenoxyacetic acid: A related compound with a methyl group substitution.

Uniqueness

4-(2,4-Dichlorophenoxy)-N,N-diethylbutanamide is unique due to its specific butanamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenoxy herbicides and contributes to its specific mode of action and effectiveness.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N,N-diethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO2/c1-3-17(4-2)14(18)6-5-9-19-13-8-7-11(15)10-12(13)16/h7-8,10H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOGSHAUIACCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.